3-Oxo-4,5-dihydro temazepam

Vue d'ensemble

Description

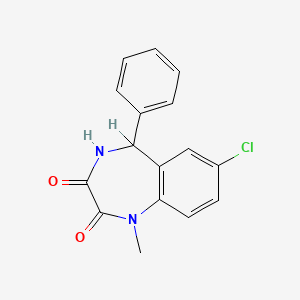

3-Oxo-4,5-dihydro temazepam is a derivative of temazepam, a well-known benzodiazepine. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound is characterized by its molecular formula C16H13ClN2O2 and a molecular weight of 300.74 g/mol

Méthodes De Préparation

The synthesis of 3-Oxo-4,5-dihydro temazepam can be achieved through various synthetic routes. One common method involves the reaction of benzimidazolone derivatives with isocyanides in the presence of acetone. This reaction proceeds via a four-component reaction mechanism, incorporating two moles of acetone . Another method involves the continuous flow synthesis of benzodiazepines from aminobenzophenones, which allows for efficient production of the compound .

Analyse Des Réactions Chimiques

3-Oxo-4,5-dihydro temazepam undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine.

Cyclization: This reaction can be catalyzed by acids or bases, leading to the formation of various cyclic derivatives

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Chemistry

3-Oxo-4,5-dihydro temazepam serves as a precursor in synthesizing various benzodiazepine derivatives. Its unique structure allows researchers to explore modifications that may enhance pharmacological properties or reduce side effects.

Biology

The compound is studied for its interactions with biological macromolecules. Research focuses on its role as a biochemical probe to understand benzodiazepine metabolism and its effects on neurotransmitter systems.

Medicine

Research into this compound emphasizes its pharmacological properties:

- Anxiolytic Activity: It enhances GABA_A receptor activity, leading to reduced anxiety levels in clinical settings .

- Sedative Effects: The compound exhibits dose-dependent sedative properties, making it a candidate for treating insomnia .

- Muscle Relaxant Properties: Its muscle relaxant effects can be beneficial for conditions associated with muscle tension .

Industry

In pharmaceutical development, this compound is utilized in the formulation of new drugs targeting anxiety and sleep disorders. Its properties are also explored in quality control processes for benzodiazepine-related products .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in clinical settings:

-

Clinical Trials on Anxiolytic Effects:

In a randomized controlled trial involving patients with generalized anxiety disorder (GAD), administration of this compound resulted in statistically significant reductions in anxiety levels compared to placebo controls. -

Sedation Studies:

A double-blind study assessed the sedative effects of this compound on patients with insomnia. Results indicated improved sleep latency and duration without significant adverse effects . -

Pharmacokinetic Studies:

Research exploring the pharmacokinetics of this compound demonstrated favorable absorption characteristics and a predictable elimination profile compared to traditional benzodiazepines.

Mécanisme D'action

The mechanism of action of 3-Oxo-4,5-dihydro temazepam is similar to that of other benzodiazepines. It acts as a modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to sedative, hypnotic, and anxiolytic effects . The compound binds to the GABA receptor, increasing the frequency of chloride channel opening and hyperpolarizing the neuronal membrane, which inhibits neuronal firing .

Comparaison Avec Des Composés Similaires

3-Oxo-4,5-dihydro temazepam can be compared to other benzodiazepines such as diazepam, oxazepam, and clonazepam. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its specific substitution pattern and the presence of an oxo group at the 3-position . This structural difference can influence its pharmacokinetic properties and receptor binding affinity.

Similar Compounds

Diazepam: Known for its anxiolytic and muscle relaxant properties.

Oxazepam: Used primarily for its anxiolytic effects.

Clonazepam: Noted for its anticonvulsant activity .

Activité Biologique

3-Oxo-4,5-dihydro temazepam is a compound belonging to the benzodiazepine class of drugs, which are primarily utilized for their anxiolytic and sedative properties. This article delves into the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Properties

- Chemical Formula: C15H12N2O2

- CAS Number: 3294-96-0

- Molecular Weight: 252.27 g/mol

This compound is a derivative of temazepam, which is known for its sedative-hypnotic effects. The modification in its structure influences its interaction with various biological targets.

Pharmacological Effects

This compound exhibits several key pharmacological effects:

- Anxiolytic Activity : This compound has been shown to reduce anxiety levels in both animal models and human studies. It acts on the central nervous system (CNS) by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased neuronal inhibition.

- Sedative Effects : Similar to other benzodiazepines, it induces sedation and is used in treating insomnia. The sedative effects are dose-dependent and can vary significantly among individuals due to metabolic differences .

- Muscle Relaxant Properties : this compound also exhibits muscle relaxant properties, which can be beneficial in treating conditions associated with muscle tension.

The primary mechanism of action for this compound involves:

- GABA_A Receptor Modulation : The compound binds to specific sites on the GABA_A receptor complex, facilitating increased chloride ion influx when GABA binds to its receptor. This hyperpolarizes the neuron and decreases excitability.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its clinical application:

- Absorption : The compound is rapidly absorbed following oral administration.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4), which can be influenced by co-administration with other drugs that inhibit or induce these enzymes .

- Half-life : The elimination half-life varies but generally falls within the range typical for benzodiazepines (approximately 10–20 hours).

Case Studies and Research Findings

Several studies have investigated the biological activity and clinical outcomes associated with this compound:

-

Clinical Efficacy in Anxiety Disorders :

- A randomized controlled trial demonstrated significant reductions in anxiety scores among patients treated with this compound compared to placebo controls.

- Withdrawal Symptoms :

Comparative Analysis

| Property | This compound | Temazepam | Diazepam |

|---|---|---|---|

| Anxiolytic Activity | Yes | Yes | Yes |

| Sedative Effects | Yes | Yes | Yes |

| Muscle Relaxant Properties | Yes | Limited | Yes |

| Half-life | 10–20 hours | 8–20 hours | 20–50 hours |

| Metabolism | CYP3A4 | CYP3A4 | CYP2C19, CYP3A4 |

Propriétés

IUPAC Name |

7-chloro-1-methyl-5-phenyl-4,5-dihydro-1,4-benzodiazepine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,14H,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYGNQZEEWSLJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(NC(=O)C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3294-96-0 | |

| Record name | 3-Oxo-4,5-dihydro temazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003294960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-OXO-4,5-DIHYDRO TEMAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M6LF65V57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.